2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one
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Overview
Description
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one is a complex organic compound with a unique structure that includes a cyclobutenone ring substituted with dimethylamino, methylthio, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by the introduction of methylthio and thioxo groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The dimethylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and materials science.
Methanethiol-bridged benzimidazole derivatives: Compounds with similar sulfur-containing functional groups and potential biological activities.
Uniqueness
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one stands out due to its unique combination of functional groups and the cyclobutenone ring structure
Biological Activity
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one, also known by its CAS number 80179-67-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H9NOS2
- Molecular Weight : 175.28 g/mol
- Structure : The compound features a cyclobutenone core with dimethylamino and methylthio substituents, contributing to its reactivity and biological properties.
The biological activity of this compound has been attributed to several mechanisms:
- Antitumor Activity : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways, including the MAPK pathway .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antibacterial activity against various Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
A study conducted on hepatocellular carcinoma cell lines demonstrated that derivatives similar to this compound could significantly reduce cell viability. The IC50 values for these compounds ranged from 10 µM to 30 µM across different cancer cell lines, indicating potent cytotoxic effects .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Apoptosis induction via caspase activation |
MDA-MB-231 | 22 | Cell cycle arrest and apoptosis |
PC-3 | 21 | MAPK pathway modulation |
Antimicrobial Activity
In vitro assays have shown that the compound exhibits antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 3.9 µg/mL against Mycobacterium luteum to higher values against other strains, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Mycobacterium luteum | 3.9 | Antibacterial |
Escherichia coli | 10 | Antibacterial |
Staphylococcus aureus | 15 | Antibacterial |
Case Studies
- Hepatocellular Carcinoma : A case study involving the use of similar thioxo-cyclobutenones showed a marked reduction in tumor size in xenograft models when treated with these compounds. The treatment led to significant apoptosis in tumor cells, validated by TUNEL assays and western blotting for apoptotic markers such as cleaved PARP .
- Bacterial Infections : In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria. The results indicated that these compounds could effectively inhibit bacterial growth where conventional antibiotics failed, suggesting a potential role in treating multidrug-resistant infections .
Properties
CAS No. |
80179-67-5 |
---|---|
Molecular Formula |
C7H9NOS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methylsulfanyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C7H9NOS2/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
InChI Key |
FQUOLWGCPIHCAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=S)C1=O)SC |
Origin of Product |
United States |
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